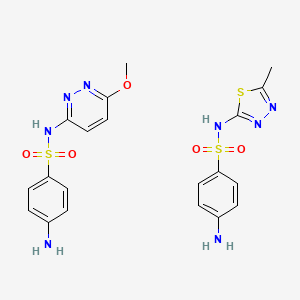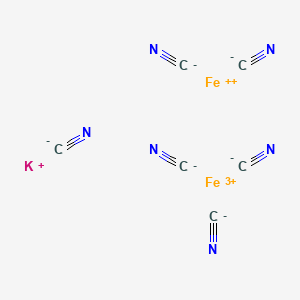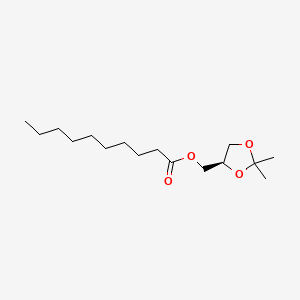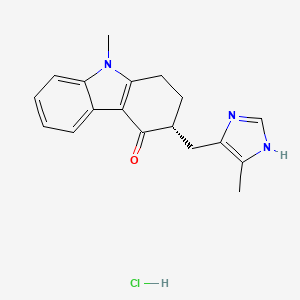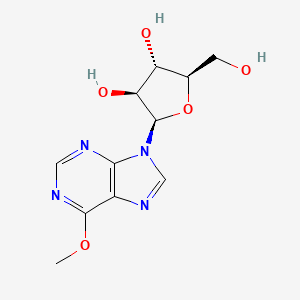
6-Methoxypurine arabinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxypurine arabinoside: is a synthetic nucleoside analog that has shown significant antiviral activity, particularly against varicella-zoster virus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypurine arabinoside typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxypurine.
Glycosylation: The 6-methoxypurine is then glycosylated with arabinose under acidic conditions to form the arabinoside.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of automated reactors and continuous flow systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypurine arabinoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group at the 6-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized purine derivatives, while substitution can introduce different functional groups at the 6-position .
Scientific Research Applications
Chemistry: 6-Methoxypurine arabinoside is used as a model compound in studies of nucleoside analogs and their chemical properties. It helps researchers understand the reactivity and stability of modified nucleosides .
Biology: In biological research, this compound is used to study the mechanisms of antiviral activity and the interactions between nucleoside analogs and viral enzymes .
Medicine: The compound has shown promise as an antiviral agent, particularly against varicella-zoster virus. It is being investigated for its potential use in treating viral infections and certain types of cancer .
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs and as a reference compound in quality control processes .
Mechanism of Action
6-Methoxypurine arabinoside exerts its antiviral effects by inhibiting the replication of varicella-zoster virus. The compound is selectively phosphorylated by viral thymidine kinase, which converts it into its active triphosphate form. This active form then inhibits viral DNA polymerase, preventing the synthesis of viral DNA and thereby halting viral replication .
Comparison with Similar Compounds
Adenine arabinoside: Another nucleoside analog with antiviral properties.
Acyclovir: A widely used antiviral drug that targets herpesviruses.
Guanine arabinoside: A compound with similar antiviral activity but different pharmacokinetic properties.
Uniqueness: 6-Methoxypurine arabinoside is unique in its high selectivity and potency against varicella-zoster virus. Unlike other nucleoside analogs, it is not phosphorylated by mammalian nucleoside kinases, which reduces its cytotoxicity and enhances its therapeutic index .
Properties
CAS No. |
91969-06-1 |
|---|---|
Molecular Formula |
C11H14N4O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3 |
InChI Key |
UQQHOWKTDKKTHO-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Canonical SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Synonyms |
6-methoxypurine arabinoside 9-(beta-arabinosyl)-6-methoxy-9-purine ara-M |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



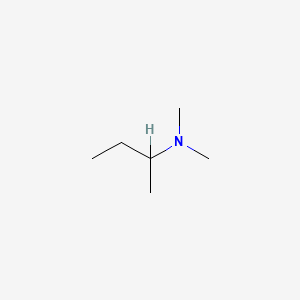
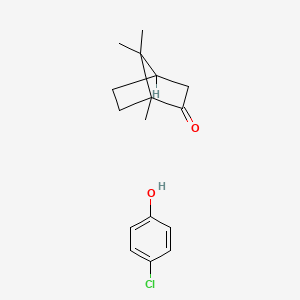

![5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1207963.png)
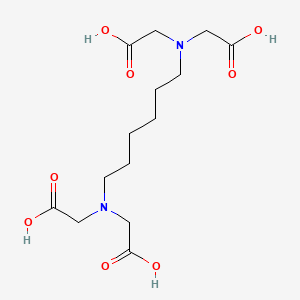
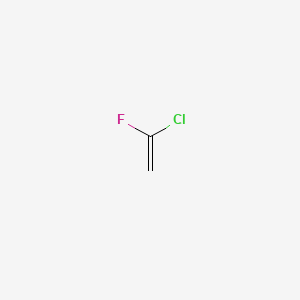
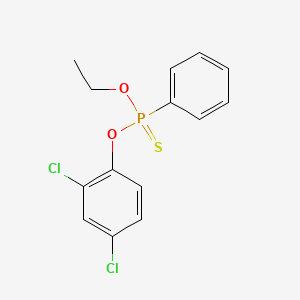
![(1R,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1207968.png)
